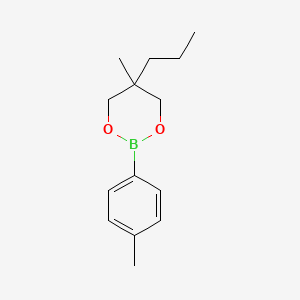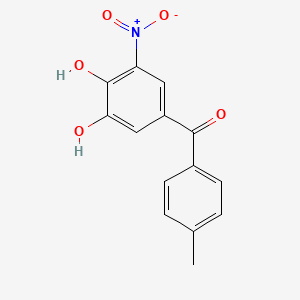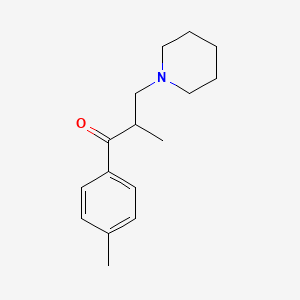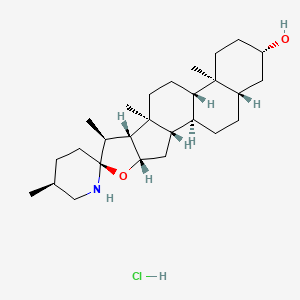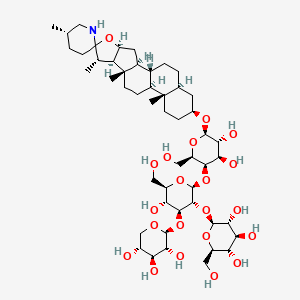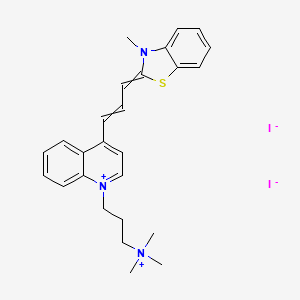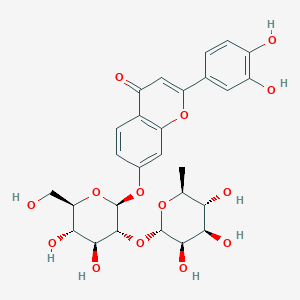
ロニセリン
概要
説明
ロニセリンは、スイカズラ属(Lonicera japonica)などのスイカズラ属植物に含まれる生物活性のあるフラボノイド化合物です。 ロニセリンは、顕著な抗炎症作用と抗酸化作用を示し、糖尿病性潰瘍や潰瘍性大腸炎などの様々な病状における治療効果の可能性について研究されています .
科学的研究の応用
化学: フラボノイド化学と反応を研究するためのモデル化合物として使用されます。
生物学: オートファジーやアポトーシスなど、細胞過程への影響について調査されています.
作用機序
ロニセリンは、いくつかの分子メカニズムを通じてその効果を発揮します。
オートファジー: Sirt1の発現を上昇させることでオートファジーを促進し、酸化ストレスと炎症の軽減に役立ちます.
NLRP3インフラマソーム不活性化: NLRP3インフラマソームを阻害し、炎症と免疫応答を抑制します.
Safety and Hazards
生化学分析
Biochemical Properties
Lonicerin interacts with several biomolecules, playing a crucial role in biochemical reactions. It has been found to alleviate cell apoptosis and enhance cell viability, migration, and angiogenesis in TBHP-treated human umbilical vein endothelial cells (HUVECs) . It also upregulates Sirt1 expression, promoting autophagy .
Cellular Effects
Lonicerin has significant effects on various types of cells and cellular processes. In the context of wound healing in diabetic rats, it enhances blood vessel regeneration through Sirt1-mediated autophagy . It also alleviates inflammation and apoptosis in lipopolysaccharide-induced acute lung injury .
Molecular Mechanism
Lonicerin exerts its effects at the molecular level through several mechanisms. It promotes autophagy in TBHP-treated HUVECs by upregulating Sirt1 expression, exerting its anti-apoptotic effect through the Sirt1-autophagy axis . In lipopolysaccharide-induced acute lung inflammation and injury in mice, Lonicerin controls the condition by impacting immunity, oxidative stress, and cell proliferation .
Temporal Effects in Laboratory Settings
The effects of Lonicerin change over time in laboratory settings. Studies have shown that Lonicerin promotes wound healing in diabetic rats and prevents inflammation and apoptosis in lipopolysaccharide-induced acute lung injury
Dosage Effects in Animal Models
The effects of Lonicerin vary with different dosages in animal models. For instance, in a study on ulcerative colitis in rats, it was found that pretreatment with flavonoids (including Lonicerin) at doses of 25–100 mg/kg substantially attenuated TBNS-induced ulcerative colitis .
Metabolic Pathways
Lonicerin is involved in several metabolic pathways. In Lonicera japonica Flos under different salt stress, phenylpropanoid pathway, monoterpenoid biosynthesis, glycolysis, TCA cycle, and alkaloid biosynthesis were found to be disturbed .
準備方法
合成経路と反応条件
ロニセリンは、スイカズラ属植物から一連の抽出と精製プロセスによって単離することができます。 主な方法は、溶媒を使用して植物材料からフラボノイドを抽出し、その後、カラムクロマトグラフィーでロニセリンを精製することです .
工業生産方法
ロニセリンの工業生産は、通常、スイカズラ属(Lonicera japonica)からの大規模な抽出を伴います。 このプロセスには、植物材料の乾燥、溶媒抽出、および高性能液体クロマトグラフィー(HPLC)などの技術を使用した精製が含まれ、高純度と収率が保証されます .
化学反応の分析
反応の種類
ロニセリンは、次のような様々な化学反応を起こします。
酸化: ロニセリンは酸化されて、異なる酸化生成物を形成することができます。
還元: 還元反応は、ロニセリンの官能基を変換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するための様々な触媒が含まれます .
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はキノン類の生成につながる可能性があり、一方、還元は異なるヒドロキシル化誘導体の生成につながる可能性があります .
類似化合物との比較
特性
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c1-9-20(33)22(35)24(37)26(38-9)42-25-23(36)21(34)18(8-28)41-27(25)39-11-5-14(31)19-15(32)7-16(40-17(19)6-11)10-2-3-12(29)13(30)4-10/h2-7,9,18,20-31,33-37H,8H2,1H3/t9-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPPXMGVUDNKLV-KMFFXDMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180389 | |
| Record name | Veronicastroside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Scolymoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005799 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25694-72-8 | |
| Record name | Lonicerin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25694-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Scolymoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025694728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Veronicastroside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VERONICASTROSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALJ2FB4ZDM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Scolymoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005799 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


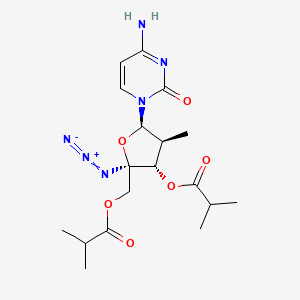

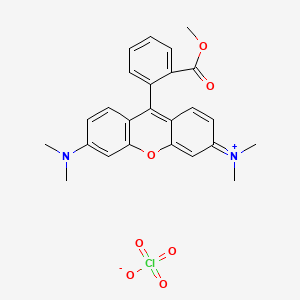
![N-(Naphthalen-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B1682972.png)
